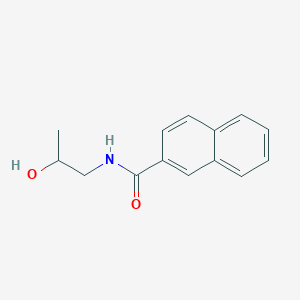
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is a synthetic compound that is commonly used in scientific research. It is also known as CCFP or Pyrrolidinyl fluoropropenone. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of (E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one in lab experiments is its potential as a treatment for various diseases. It has been shown to have anticancer and neuroprotective properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not fully understood.
Future Directions
There are several future directions for research on (E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one is synthesized using a multistep process. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form 3-(3-chloro-4-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with pyrrolidine and potassium carbonate to yield (E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one.
Scientific Research Applications
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties and is being investigated as a potential treatment for breast cancer, lung cancer, and leukemia. It has also been shown to have neuroprotective effects and is being studied as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c14-11-9-10(3-5-12(11)15)4-6-13(17)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAMLIPABJLNAE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-fluorophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)


![3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7514625.png)


